REACTION_CXSMILES
|
[C:1]1([CH:7]2[CH2:9][CH:8]2[C:10](Cl)=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:13][C:14]1(C)[O:19]C(=O)[CH2:17][C:16](=O)[O:15]1.N1C=CC=CC=1.OS(O)(=O)=O>ClCCCl.O>[C:1]1([CH:7]2[CH2:9][CH:8]2[C:10](=[O:11])[CH2:13][C:14]([O:15][CH2:16][CH3:17])=[O:19])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1C(C1)C(=O)Cl
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(CC(O1)=O)=O)C
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution is stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the two layers are separated
|
Type
|
WASH
|
Details
|
the organic phase is washed twice with water (50 ml)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in EtOH (150 ml)
|
Type
|
TEMPERATURE
|
Details
|
heated to the reflux temperature for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1C(C1)C(CC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: CALCULATEDPERCENTYIELD | 108.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |